

The CAS Registry Framework and Chemical Identity

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Compound of Interest

Compound Name: *[1-(2-Methoxyphenyl)propyl]
(methyl)amine*

CAS No.: 104178-98-5

Cat. No.: B2817739

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In pharmaceutical development and medicinal chemistry, the precise identification of chiral building blocks is a non-negotiable regulatory standard. 1-(2-Methoxyphenyl)propylamine (also systematically named 1-(2-methoxyphenyl)propan-1-amine) is a highly versatile

-alkylated benzylamine. Structurally, it consists of a propyl chain attached to an amine-bearing chiral center, flanked by an ortho-methoxy-substituted phenyl ring.

Because biological targets (such as G-protein coupled receptors and monoamine transporters) are inherently stereoselective, the racemic mixture and its isolated enantiomeric salts possess distinct pharmacological profiles and, consequently, distinct CAS Registry Numbers. Failing to differentiate between these forms can lead to catastrophic failures in downstream drug synthesis.

Quantitative Data: CAS Registry & Physicochemical Properties

Compound Form	Stereochemistry	CAS Registry Number	Molecular Formula	Molecular Weight	Physical State
1-(2-Methoxyphenyl)propylamine	Racemic (Free Base)		C ₁₀ H ₁₅ NO	165.23 g/mol	Liquid
(1S)-1-(2-Methoxyphenyl)propylamine HCl	(1S) Enantiomer (HCl Salt)	1	C ₁₀ H ₁₆ ClNO	201.69 g/mol	Solid (Powder)

Data summarized from authoritative chemical catalogs[1],.

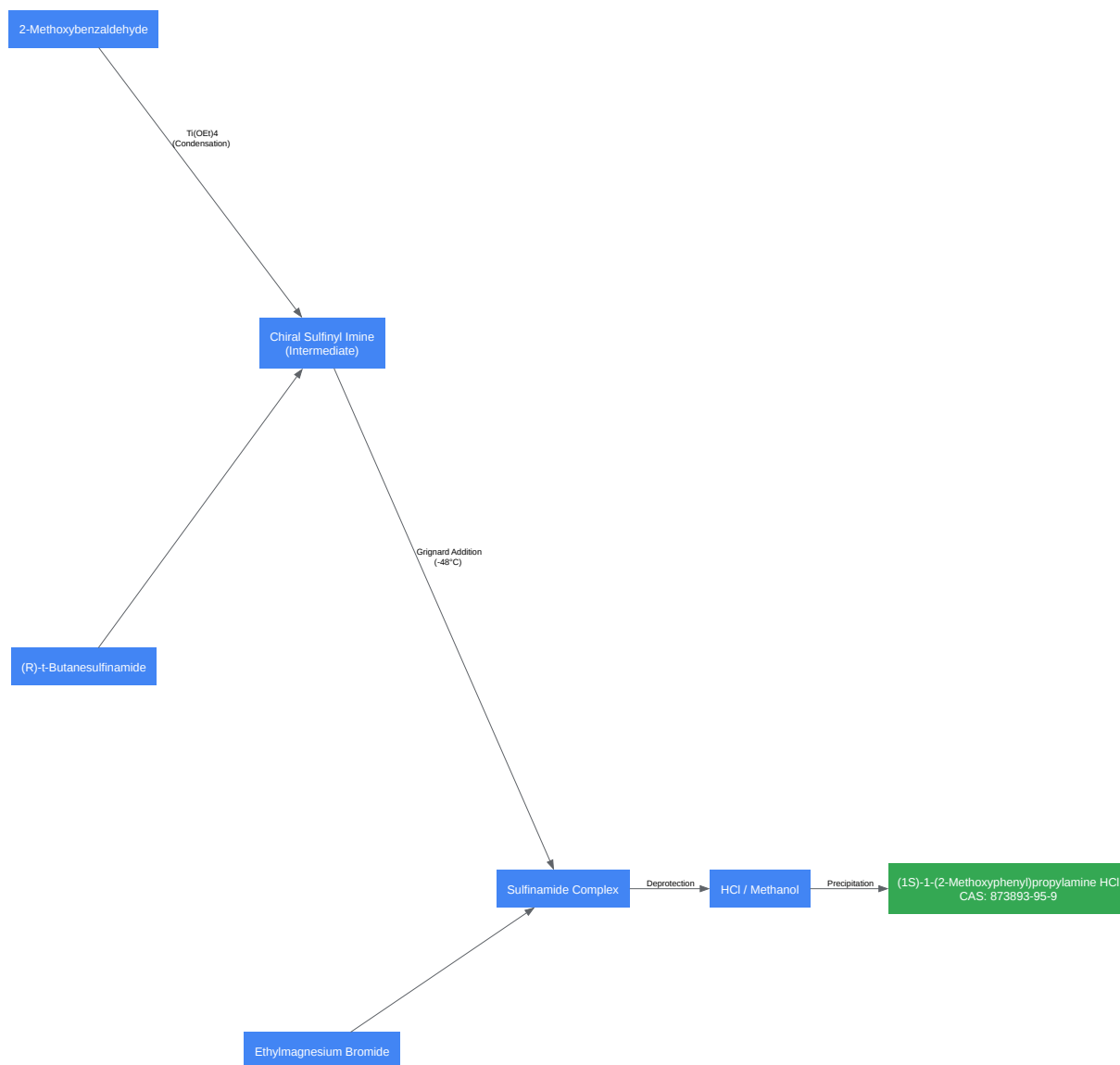
Pharmacological Significance of the Ortho-Methoxy Motif

The inclusion of the ortho-methoxy group is a deliberate design choice in medicinal chemistry.

- **Steric Hindrance:** The bulky methoxy group forces the aromatic ring out of coplanarity with the alkylamine side chain. This specific dihedral angle is critical for docking into the hydrophobic pockets of target receptors.
- **Electronic Effects:** The oxygen atom serves as a localized hydrogen-bond acceptor, increasing the binding affinity to target proteins compared to unsubstituted analogs.

Stereoselective Synthesis Methodology

Synthesizing the exact CAS-registered enantiomer (e.g., CAS 873893-95-9) requires rigorous stereocontrol. Traditional racemic synthesis followed by chiral resolution is low-yielding. Instead, modern protocols utilize Ellman's auxiliary ((R)- or (S)-tert-butanesulfinamide) to drive asymmetric induction.



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Caption: Stereoselective synthesis of (1S)-1-(2-Methoxyphenyl)propylamine via Ellman's auxiliary.

Step-by-Step Protocol: Asymmetric Synthesis of the (1S) Enantiomer

This protocol is designed as a self-validating system to ensure the integrity of the final chiral product.

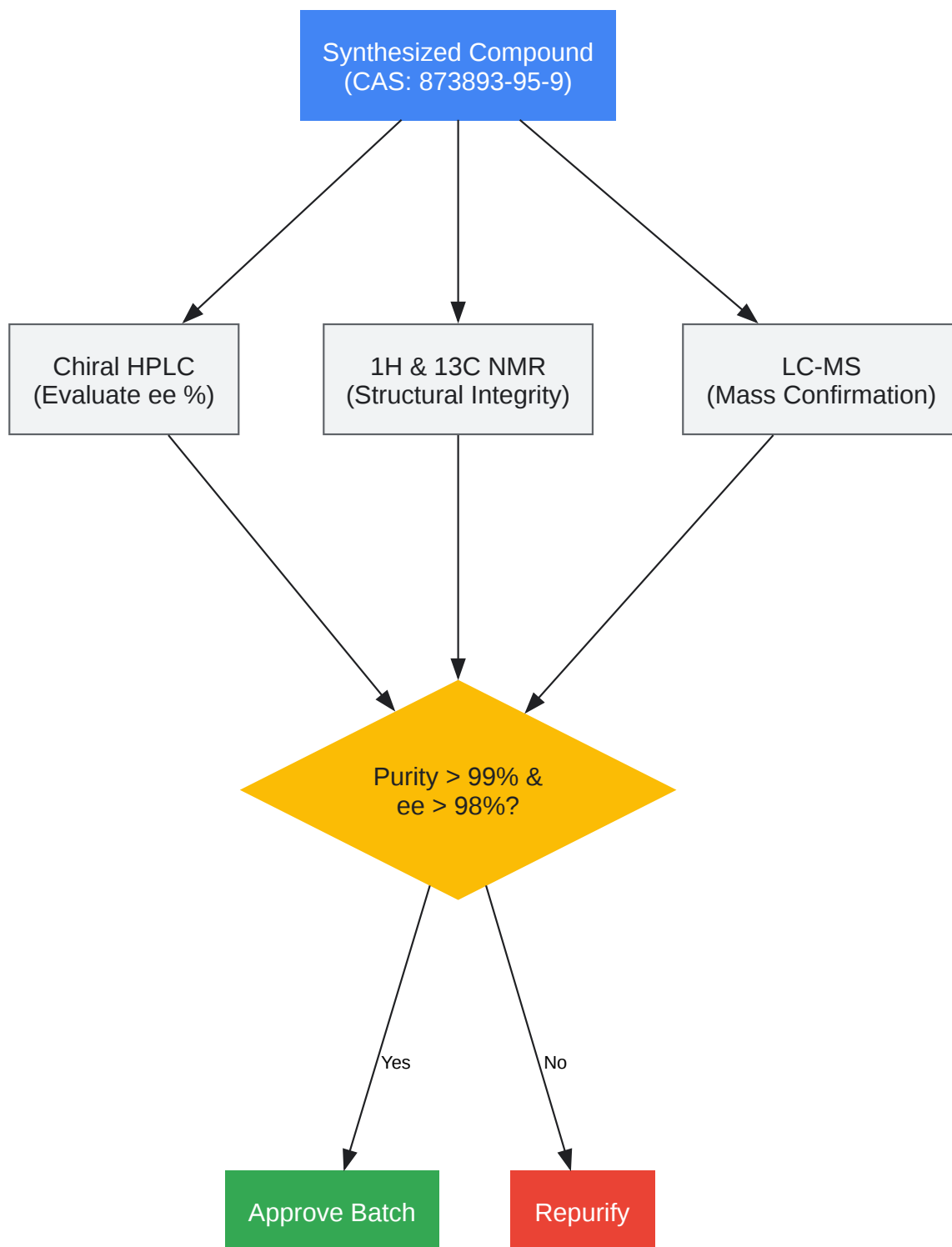
- Imine Condensation:
 - Action: Combine 1.0 eq of 2-methoxybenzaldehyde with 1.1 eq of (R)-2-methylpropane-2-sulfinamide in anhydrous tetrahydrofuran (THF). Add 2.0 eq of Titanium(IV) ethoxide (). Stir at room temperature for 12 hours.
 - Causality:

acts dually as a Lewis acid to activate the aldehyde carbonyl and as a water scavenger to irreversibly drive the equilibrium toward imine formation, preventing hydrolysis.
- Nucleophilic Grignard Addition:
 - Action: Cool the reaction vessel to -48°C using a dry ice/acetonitrile bath. Add 2.5 eq of ethylmagnesium bromide dropwise.
 - Causality: The low temperature is critical. It rigidifies the six-membered, chair-like transition state where the magnesium coordinates both the sulfinyl oxygen and the imine nitrogen. This steric locking forces the ethyl group to attack exclusively from the less hindered Re-face, maximizing the diastereomeric ratio ($dr > 98:2$).
 - Self-Validation Checkpoint 1: Before proceeding, extract a 0.1 mL aliquot, quench with , and analyze via LC-MS. The presence of the peak for the sulfinamide intermediate and the complete disappearance of the imine peak validates that the Grignard addition is complete. If imine remains, the temperature was compromised or the Grignard reagent degraded.

- Deprotection & Salt Formation:
 - Action: Treat the purified sulfinamide complex with 4M HCl in methanol for 2 hours at room temperature.
 - Causality: Acidic methanolysis selectively cleaves the N-S bond of the sulfinamide auxiliary without cleaving the ortho-methoxy ether linkage on the aromatic ring. This directly yields the hydrochloride salt.
- Isolation:
 - Action: Concentrate the mixture in vacuo, then precipitate the product by adding cold diethyl ether. Filter and dry to yield (1S)-1-(2-Methoxyphenyl)propylamine HCl (CAS 873893-95-9)[1].

Analytical Validation and Structural Confirmation

To verify that the synthesized batch matches the exact specifications of the target CAS registry number, a multi-modal analytical workflow is required.



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Caption: Self-validating analytical workflow for chemical purity and structural confirmation.

Step-by-Step Protocol: Analytical Validation

- Chiral HPLC (Enantiomeric Excess):
 - Action: Run the sample on a Chiralcel OD-H column using a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1).
 - Causality: The diethylamine additive suppresses peak tailing by neutralizing residual silanol groups on the stationary phase, ensuring baseline resolution between the (1S) and (1R) enantiomers.
- Nuclear Magnetic Resonance (NMR):
 - Action: Dissolve the sample in (for the HCl salt) and acquire and spectra.
 - Causality: Look for the distinct singlet at ~3.8 ppm () corresponding to the ortho-methoxy protons, and the triplet at ~0.8 ppm for the terminal methyl group of the propyl chain. The integration ratio of these peaks (3:3) confirms the structural backbone.
 - Self-Validation Checkpoint 2: If an unexpected singlet appears near 1.2 ppm, it indicates residual tert-butyl groups from incomplete cleavage of the Ellman's auxiliary. The batch must be routed back to the deprotection step (Fail path in the diagram).
- Mass Spectrometry (LC-MS):
 - Action: Perform Electrospray Ionization (ESI+). The base peak must be 166.1 (corresponding to the free base mass of 165.23 + 1 proton).

References

1. Sigma-Aldrich. "1-(2-methoxyphenyl)propan-1-amine - CAS 101290-65-7". 2.[1] Echemi. "(1S)-1-(2-METHOXYPHENYL)PROPYLAMINE-HCl - CAS 873893-95-9".¹

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Sources

- [1. echemi.com \[echemi.com\]](#)
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